Chdi-180R - 1883792-80-0

Chdi-180R

Catalog Number: EVT-14045656
CAS Number: 1883792-80-0
Molecular Formula: C19H16N4O4
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chdi-180R, also known as 11C-CHDI-180R, is a novel radioligand developed primarily for imaging mutant huntingtin aggregates in the context of Huntington's disease. This compound is notable for its high affinity and specificity for these aggregates, making it a valuable tool in both research and potential clinical applications. The molecular formula for Chdi-180R is C19H16N4O4, with a molecular weight of 364.36 g/mol. It is classified as a positron emission tomography (PET) imaging agent, specifically targeting the pathological forms of huntingtin protein associated with neurodegenerative disorders.

Source and Classification

Chdi-180R was synthesized as part of ongoing research into Huntington's disease, a genetic disorder characterized by the progressive degeneration of neurons. The compound is categorized under small molecule ligands and is designed to bind selectively to mutant huntingtin aggregates. Its development stems from extensive structure-activity relationship studies that aimed to optimize binding properties and minimize off-target effects .

Synthesis Analysis

The synthesis of Chdi-180R involves several key steps utilizing automated radiochemistry modules. The precursor for Chdi-180R is mixed with dimethylsulfoxide and cesium carbonate, followed by the introduction of methyl iodide (11C-CH3I). The reaction is conducted at approximately 60°C for one minute. After this initial reaction, the mixture undergoes high-performance liquid chromatography (HPLC) purification to isolate the radiolabeled product .

Technical Details

  1. Materials:
    • Precursor (0.5–1.2 mg)
    • Dimethylsulfoxide (100–650 μL)
    • Cesium carbonate (4–10 mg)
    • Methyl iodide (11C-CH3I)
  2. Procedure:
    • Mix precursor with dimethylsulfoxide and cesium carbonate.
    • Introduce methyl iodide and heat at 60°C for one minute.
    • Purify using HPLC with a mobile phase of ammonium formate and acetonitrile.
  3. Purity:
    • The final product typically exhibits a radiochemical purity exceeding 99% .
Molecular Structure Analysis

The molecular structure of Chdi-180R features a complex arrangement that enables its specific binding to mutant huntingtin aggregates. The structural data indicate the presence of multiple functional groups that facilitate interactions with the target proteins.

Structural Data

  • Molecular Formula: C19H16N4O4
  • Molecular Weight: 364.36 g/mol
  • Binding Affinity: Kd values range from 1 to 6 nM, indicating high specificity for mHTT aggregates over normal huntingtin forms .
Chemical Reactions Analysis

Chdi-180R participates in various chemical interactions primarily through its binding to mutant huntingtin aggregates. The compound's design minimizes off-target binding while maximizing specificity for pathological forms of the protein.

Reactions

  1. Binding Assays:
    • Chdi-180R demonstrates significant binding to mHTT aggregates in both in vitro and in vivo studies.
    • Autoradiography studies confirm its selective binding profile in brain tissues from Huntington's disease models .
  2. Kinetic Properties:
    • The kinetics of Chdi-180R can be modeled using a two-tissue compartment model, which describes its uptake and washout dynamics in cerebral tissues .
Mechanism of Action

The mechanism of action for Chdi-180R involves its selective binding to mutant huntingtin aggregates, which are implicated in the pathophysiology of Huntington's disease. By targeting these aggregates, Chdi-180R aids in visualizing disease progression and evaluating therapeutic responses.

Process

  1. Target Engagement:
    • Chdi-180R binds specifically to mHTT aggregates, allowing for real-time imaging via PET scans.
  2. Imaging Dynamics:
    • Rapid cerebral uptake is observed post-injection, with peak binding occurring within minutes and fast washout kinetics facilitating dynamic imaging studies .
Physical and Chemical Properties Analysis

Chdi-180R exhibits several notable physical and chemical properties that enhance its utility as a PET imaging agent.

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Stability: Demonstrates good metabolic stability with over 51% parent compound remaining in plasma after 60 minutes post-injection .

Chemical Properties

  • Solubility: Soluble in dimethylsulfoxide; stability under physiological conditions has been confirmed.
  • Storage Conditions: Recommended storage at 0°C short-term and -20°C long-term under desiccated conditions .
Applications

Chdi-180R has significant scientific applications, particularly in neuroimaging and research related to Huntington's disease.

Scientific Uses

  1. Imaging Mutant Huntingtin Aggregates:
    • Utilized in PET imaging studies to visualize mHTT pathology in animal models and potentially human subjects.
  2. Therapeutic Monitoring:
    • Aids in assessing treatment efficacy by monitoring changes in aggregate levels over time in response to therapeutic interventions .

Properties

CAS Number

1883792-80-0

Product Name

Chdi-180R

IUPAC Name

6-[5-[(5-methoxypyridin-2-yl)methoxy]-1,3-benzoxazol-2-yl]-2-methylpyridazin-3-one

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C19H16N4O4/c1-23-18(24)8-6-15(22-23)19-21-16-9-13(5-7-17(16)27-19)26-11-12-3-4-14(25-2)10-20-12/h3-10H,11H2,1-2H3

InChI Key

GKFOHSAOICRNJW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=NC3=C(O2)C=CC(=C3)OCC4=NC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.